molecular formula C15H17NO B14418092 2-(2-Amino-3-phenylpropyl)phenol CAS No. 81289-44-3

2-(2-Amino-3-phenylpropyl)phenol

Katalognummer: B14418092
CAS-Nummer: 81289-44-3
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: VPYPPMVWZDMCHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-3-phenylpropyl)phenol is an organic compound that features both an amino group and a phenolic hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both amines and phenols, making it versatile in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For example, starting with 2-bromo-3-phenylpropylbenzene, the bromine can be substituted with an amino group under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Wirkmechanismus

The mechanism of action of 2-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Amino-3-phenylpropyl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, allowing it to participate in a broader range of chemical reactions and making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

81289-44-3

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

2-(2-amino-3-phenylpropyl)phenol

InChI

InChI=1S/C15H17NO/c16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17/h1-9,14,17H,10-11,16H2

InChI-Schlüssel

VPYPPMVWZDMCHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.